molecular formula C21H24N4O4 B15115532 1-(2-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

1-(2-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B15115532
M. Wt: 396.4 g/mol
InChI Key: NOTMKNZNBVZZCH-UHFFFAOYSA-N
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Description

1-(2-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone intermediate, followed by the formation of the piperidine ring, and finally the attachment of the pyrrolidine-2,5-dione moiety.

    Quinazolinone Intermediate Synthesis: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced via a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a suitable piperidine derivative.

    Pyrrolidine-2,5-dione Attachment: The final step involves the coupling of the piperidine-quinazolinone intermediate with a pyrrolidine-2,5-dione derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinazolinone N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to inhibit certain enzymes, while the piperidine and pyrrolidine rings may enhance binding affinity and specificity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3,4-dihydroquinazoline.

    Piperidine Derivatives: Compounds like 4-methylpiperidine.

    Pyrrolidine-2,5-dione Derivatives: Compounds like succinimide.

Uniqueness

1-(2-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is unique due to its combination of three distinct pharmacophores: the quinazolinone, piperidine, and pyrrolidine-2,5-dione moieties. This unique structure allows for diverse biological activities and potential therapeutic applications, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

1-[2-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H24N4O4/c1-14-22-17-5-3-2-4-16(17)21(29)24(14)12-15-8-10-23(11-9-15)20(28)13-25-18(26)6-7-19(25)27/h2-5,15H,6-13H2,1H3

InChI Key

NOTMKNZNBVZZCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)CN4C(=O)CCC4=O

Origin of Product

United States

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